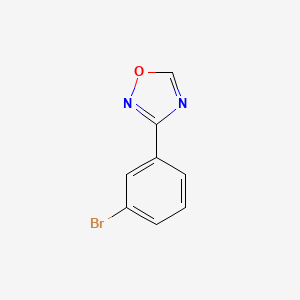

3-(3-Bromophenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Bromophenyl)-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. The presence of a bromophenyl group in the compound suggests its potential utility in various organic synthesis reactions, particularly in cross-coupling reactions to create more complex molecules .

Synthesis Analysis

The synthesis of derivatives of 1,2,4-oxadiazole often involves dehydration reactions or cross-coupling reactions such as the Suzuki reaction. For instance, symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole have been prepared from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole using Suzuki cross-coupling reactions . Similarly, bromo-containing oxadiazoles have been used as starting compounds in cross-coupling reactions with arylboric acids, demonstrating the versatility of bromophenyl oxadiazoles in synthesizing a variety of biphenyls and heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of 3-(3-Bromophenyl)-1,2,4-oxadiazole derivatives has been studied using various spectroscopic and crystallographic techniques. For example, the crystal structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide, a related compound, revealed that the p-bromophenyl group is nearly coplanar with the oxadiazole ring, which could have implications for the electronic properties and reactivity of the molecule .

Chemical Reactions Analysis

Bromo-substituted oxadiazoles are particularly interesting for their reactivity in cross-coupling reactions. The presence of the bromine atom makes them suitable for reactions with various arylboric acids, leading to the formation of new liquid crystalline oxadiazoles and derivatives containing biphenyl fragments . The steric hindrance of the substituents can influence the outcome of these reactions, with p-bromo substituents being more reactive than m- or o-bromo substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl oxadiazoles are influenced by their molecular structure. The thermal properties of these compounds can be investigated using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . The dielectric properties are also of interest, especially for materials science applications . The spectral properties, including UV absorption and photoluminescence, are affected by the nature of the aryl groups attached to the oxadiazole ring . These properties are crucial for the potential application of these compounds in optoelectronics and as materials with mesogenic properties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

1,3,4-Oxadiazoles, including those with substitutions similar to 3-(3-Bromophenyl)-1,2,4-oxadiazole, have been identified as key structural units in the development of a variety of therapeutic agents due to their significant biological activities. These compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects. The peculiar structural features of the oxadiazole ring facilitate effective binding with different enzymes and receptors in biological systems through numerous weak interactions, thereby eliciting these bioactivities (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).

Material Science and Sensor Technology

In material science, 1,3,4-oxadiazoles have been explored for their potential use in organic electronics, including as components in polymers, fluorescent frameworks, and as chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them promising candidates for developing selective metal-ion sensors. The ease of synthesis and the possibility of linking π-conjugated groups to these molecules also encourage their use in various sensor applications (Sharma, Om, & Sharma, 2022).

Wirkmechanismus

Target of Action

It’s worth noting that bromophenyl compounds have been used in suzuki–miyaura coupling reactions , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .

Biochemical Pathways

It’s worth noting that bromophenyl compounds have been associated with the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various bioactive compounds.

Pharmacokinetics

A related compound, 1-(3′-bromophenyl)-heliamine, has been studied, and it was found that it was quickly absorbed into the blood circulatory system with a maximum concentration (cmax) of 56865 ± 12214 ng/mL achieved at 100 ± 045 h after oral administration .

Result of Action

Bromophenyl compounds have been associated with the formation of carbon–carbon bonds in the suzuki–miyaura coupling reaction , which is a key process in the synthesis of various bioactive compounds.

Action Environment

The suzuki–miyaura coupling reaction, which involves bromophenyl compounds, is known for its exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOGUMIPSJIRBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620495 |

Source

|

| Record name | 3-(3-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-1,2,4-oxadiazole | |

CAS RN |

1033202-12-8 |

Source

|

| Record name | 3-(3-Bromophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)

![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)